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Compound of Interest

Compound Name:
Azepan-1-yl-(3-

iodophenyl)methanone

Cat. No.: B3131112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound Azepan-1-yl-(3-iodophenyl)methanone is not widely documented

in publicly available chemical databases. Consequently, a specific CAS number is not readily

available. The following guide is constructed based on established chemical principles and data

extrapolated from structurally analogous compounds.

Chemical Identity and Properties
While a registered CAS number for Azepan-1-yl-(3-iodophenyl)methanone has not been

identified, its chemical identity can be defined by its structure and systematic name.

IUPAC Name: azepan-1-yl(3-iodophenyl)methanone

The core structure consists of an azepane ring linked via an amide bond to a 3-iodophenyl

group. This structure suggests potential for investigation in medicinal chemistry, drawing

parallels from other known bioactive benzamides and azepane derivatives.

Physicochemical Properties (Predicted and
Comparative)
Quantitative data for the target compound is unavailable. The following table presents

computed properties for a structurally similar compound, Azepan-1-yl-[3-
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(bromomethyl)phenyl]methanone, to provide estimated values.

Property Value (for C14H18BrNO) Data Source

Molecular Weight 296.20 g/mol PubChem[1]

Molecular Formula C₁₄H₁₈BrNO PubChem[1]

XLogP3 3.1 PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
1 PubChem[1]

Rotatable Bond Count 2 PubChem[1]

Exact Mass 295.05718 Da PubChem[1]

Topological Polar Surface Area 20.3 Å² PubChem[1]

Note: The substitution of bromine with iodine would increase the molecular weight and likely

have minor effects on other calculated properties.

Synthesis and Experimental Protocols
The most direct synthetic route to Azepan-1-yl-(3-iodophenyl)methanone is the acylation of

azepane with 3-iodobenzoyl chloride. This is a standard amide bond formation reaction, often

performed under Schotten-Baumann conditions.[2][3]

Proposed Synthesis Workflow
The synthesis can be visualized as a two-step process starting from 3-iodobenzoic acid.
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Step 1: Acyl Chloride Formation

Step 2: Amide Coupling (Schotten-Baumann)

3-Iodobenzoic Acid
(CAS: 618-51-9)

3-Iodobenzoyl Chloride
(CAS: 1711-10-0)

+ SOCl₂
Reflux

Thionyl Chloride (SOCl₂) or
Oxalyl Chloride ((COCl)₂)

Azepan-1-yl-(3-iodophenyl)methanone

+ Azepane, Base
in Aprotic Solvent

Azepane
(CAS: 111-49-9) Base (e.g., Triethylamine, Pyridine)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis
Objective: To synthesize Azepan-1-yl-(3-iodophenyl)methanone.

Materials:

3-Iodobenzoyl chloride (1.0 eq)

Azepane (1.1 eq)

Triethylamine (1.5 eq) or Pyridine

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

add azepane (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

Addition of Base: Add triethylamine (1.5 eq) to the stirring solution.

Acylation: Dissolve 3-iodobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

Add this solution dropwise to the cooled amine solution over 15-20 minutes. A precipitate

(triethylamine hydrochloride) may form.[2][4]

Reaction: Allow the mixture to warm to room temperature and stir for 8-16 hours.[2] Monitor

the reaction progress using Thin Layer Chromatography (TLC).

Workup:

Quench the reaction by adding deionized water.

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with

saturated NaHCO₃ solution (2x) and brine (1x).

Dry the organic layer over anhydrous MgSO₄.

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the

crude product.

Purification: Purify the crude product by flash column chromatography on silica gel, using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure

Azepan-1-yl-(3-iodophenyl)methanone.

Potential Biological Activity and Signaling Pathways
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While the specific biological target of Azepan-1-yl-(3-iodophenyl)methanone is unknown,

analysis of its structural components allows for informed hypotheses regarding its potential

pharmacological profile.

Azepane Moiety: Azepane is a privileged scaffold in medicinal chemistry. Derivatives have

shown activity as histamine H3 receptor ligands, protein kinase B (PKB) inhibitors, and have

been explored for their neuropharmacological properties.[5][6][7]

(Phenyl)methanone Core: The phenyl(piperazin-1-yl)methanone scaffold has been identified

in reversible inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the

endocannabinoid system.[8][9] This suggests that related structures could interact with

serine hydrolases.

3-Iodobenzoyl Group: The 3-iodobenzoyl moiety is present in IBNtxA (3-iodobenzoyl

naltrexamine), an atypical opioid analgesic that acts on μ-opioid receptors.[10] This suggests

a potential for the target molecule to interact with G-protein coupled receptors (GPCRs).

Given these precedents, a plausible hypothesis is that Azepan-1-yl-(3-
iodophenyl)methanone could act as a modulator of a GPCR, such as an opioid or histamine

receptor.

Hypothetical Signaling Pathway: GPCR Modulation
The following diagram illustrates a generalized GPCR signaling cascade that could be

modulated by a novel ligand.

Cell Membrane

GPCR
(e.g., Opioid or

Histamine Receptor)

G-Protein
(αβγ)

activates Effector Enzyme
(e.g., Adenylyl Cyclase)

modulates Second Messenger
(e.g., cAMP)

produces/inhibitsAzepan-1-yl-
(3-iodophenyl)methanone

binds Cellular Response
(e.g., ↓ Neuronal Excitability)
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Caption: Hypothetical GPCR signaling pathway for the title compound.
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Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity of Azepan-1-yl-(3-iodophenyl)methanone for a

specific GPCR (e.g., μ-opioid receptor).

Materials:

Cell membranes expressing the target receptor.

Radioligand specific for the target (e.g., [³H]DAMGO for μ-opioid receptor).

Test compound: Azepan-1-yl-(3-iodophenyl)methanone, dissolved in DMSO and serially

diluted.

Assay buffer (e.g., Tris-HCl with MgCl₂).

Non-specific binding control (a high concentration of a known unlabeled ligand, e.g.,

naloxone).[11]

Glass fiber filters and a cell harvester.

Scintillation cocktail and a liquid scintillation counter.

Procedure:

Assay Preparation: In microcentrifuge tubes, combine the cell membranes, assay buffer, and

either:

Vehicle (for total binding).

Non-specific control (for non-specific binding).

Varying concentrations of the test compound.

Incubation: Add the radioligand to each tube to initiate the binding reaction. Incubate at a

defined temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters

using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound
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radioligand.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the

radioactivity using a liquid scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific counts from total

counts. Plot the percentage of specific binding against the logarithm of the test compound

concentration. Use non-linear regression to determine the IC₅₀ (concentration of test

compound that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using

the Cheng-Prusoff equation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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